molecular formula C19H21FN4OS B4527540 N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B4527540
M. Wt: 372.5 g/mol
InChI Key: ZAULUJYTJMRGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a piperidine ring, and an imidazo-thiazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Construction of the Imidazo-Thiazole Moiety: This is usually done through cyclization reactions involving thioamides and imidazole derivatives.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-13-9-24-17(12-26-19(24)21-13)18(25)22-15-6-4-8-23(11-15)10-14-5-2-3-7-16(14)20/h2-3,5,7,9,12,15H,4,6,8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAULUJYTJMRGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)C(=O)NC3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.